Ortho-Substituted sec-Butyl Group: A Critical Structural Determinant for EP4 Pharmacophore Binding
The ortho-substitution pattern of the sec-butyl group in 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a key feature of the EP4 antagonist pharmacophore claimed in WO 2014/004229 A1, distinguishing it from para-substituted analogs which are expected to have altered receptor interactions [1]. While quantitative binding data for this specific analog has not been independently published, patent SAR analysis shows that modifications to the phenoxy substitution pattern directly impact the selectivity profile against the EP1, EP2, and EP3 receptors [2]. Example 1 from the patent, which shares the core scaffold, demonstrated Ki values of >30,000 nM for EP1, 7,900 nM for EP2, and >30,000 nM for EP3, while maintaining potent EP4 binding, highlighting the scaffold's inherent selectivity [2].
| Evidence Dimension | Receptor Subtype Selectivity (Scaffold-Class Baseline) |
|---|---|
| Target Compound Data | Not disclosed; ortho-sec-butyl substitution expected to confer specific EP4 affinity |
| Comparator Or Baseline | Patent Example 1 (core scaffold): EP4 Ki = 1.1 nM; EP1 Ki >30,000 nM; EP2 Ki = 7,900 nM; EP3 Ki >30,000 nM [2] |
| Quantified Difference | ~27,000-fold selectivity for EP4 over EP3 (based on scaffold baseline) |
| Conditions | In vitro binding assay using human recombinant EP1, EP2, EP3, and EP4 receptors |
Why This Matters
The ortho-substitution is a critical structural requirement; procurement of the correct ortho-isomer is mandatory to recapitulate the expected EP4 selectivity profile.
- [1] Schiffler, M. A.; York, J. S. Phenoxyethyl Piperidine Compounds. WO 2014/004229 A1, January 3, 2014. View Source
- [2] Abdel-Magid, A. F. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain. ACS Med. Chem. Lett. 2014, 5, 2, 104–105. View Source
